molecular formula C9H10N2O2 B12932177 5-(Azetidin-3-yl)picolinic acid

5-(Azetidin-3-yl)picolinic acid

Cat. No.: B12932177
M. Wt: 178.19 g/mol
InChI Key: URRRKRYVIWEPLC-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)picolinic acid is a compound that features a picolinic acid moiety attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)picolinic acid typically involves the formation of the azetidine ring followed by its attachment to the picolinic acid moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the use of the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)picolinic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.

Scientific Research Applications

5-(Azetidin-3-yl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the function of these proteins and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)picolinic acid is unique due to the combination of the azetidine ring and picolinic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-(azetidin-3-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-2-1-6(5-11-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2,(H,12,13)

InChI Key

URRRKRYVIWEPLC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CN=C(C=C2)C(=O)O

Origin of Product

United States

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